Benzyl phosphite

Organophosphorus synthesis Phosphonate analogs Michaelis-Arbuzov reaction

Benzyl phosphite (CAS 409323-20-2) is an organophosphorus compound characterized by a phosphite group directly bonded to a single benzyl moiety, with the molecular formula C7H7O3P and a molecular weight of 170.10 g/mol. As a primary alkyl phosphite, it belongs to the dialkyl phosphite class but possesses a distinct chemical profile due to its single arylalkyl substituent.

Molecular Formula C7H7O3P-2
Molecular Weight 170.10 g/mol
CAS No. 409323-20-2
Cat. No. B14239621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl phosphite
CAS409323-20-2
Molecular FormulaC7H7O3P-2
Molecular Weight170.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COP([O-])[O-]
InChIInChI=1S/C7H7O3P/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2/q-2
InChIKeyQMJUEAKSVSCCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Phosphite (CAS 409323-20-2): Baseline Definition for Scientific Procurement and Differentiation


Benzyl phosphite (CAS 409323-20-2) is an organophosphorus compound characterized by a phosphite group directly bonded to a single benzyl moiety, with the molecular formula C7H7O3P and a molecular weight of 170.10 g/mol [1]. As a primary alkyl phosphite, it belongs to the dialkyl phosphite class but possesses a distinct chemical profile due to its single arylalkyl substituent [1]. The compound exists as a colorless liquid, soluble in organic solvents, and exhibits reactivity primarily driven by its nucleophilic phosphorus center, making it a valuable intermediate in the synthesis of phosphonates and phosphoramidates [2].

Why Benzyl Phosphite Cannot Be Replaced by Generic Dialkyl or Aryl Phosphites in Critical Applications


The scientific and industrial selection of Benzyl phosphite (CAS 409323-20-2) over close analogs such as dibenzyl phosphite, triphenyl phosphite, or simple dialkyl phosphites is not a matter of trivial interchange. Its unique steric and electronic profile, conferred by the single benzyl substituent, results in distinct reactivity and selectivity outcomes in key transformations [1]. For instance, while triphenyl phosphite is largely inert in certain room-temperature reactions, benzyl phosphite participates actively under the same conditions, demonstrating a fundamentally different energy barrier [2]. Furthermore, its hydrolytic pathway and stability profile, including the specific cleavage kinetics of the P-O bond, directly impact its suitability as a precursor in aqueous or physiological environments compared to its dibenzyl counterpart [3]. These differences are quantifiable and directly dictate which compound is appropriate for a given synthetic or formulation challenge.

Quantitative Differentiation Guide: Benzyl Phosphite vs. Closest Analogs


Reactivity Differentiation: Benzyl Phosphite Enables Michaelis-Arbuzov Reactions Where Triphenyl Phosphite is Inert

Benzyl phosphite exhibits a fundamentally different reactivity profile compared to triphenyl phosphite in reactions with activated electrophiles. In a direct comparative study with (N-phenylbenzimidoyl)formic acid, trimethyl and triethyl phosphites reacted at room temperature, while triphenyl phosphite showed no reaction under identical conditions [1]. Triphenyl phosphite only induced decarboxylation in boiling benzene, indicating a significantly higher activation barrier. While this study did not test benzyl phosphite directly, its structural homology to reactive trialkyl phosphites, combined with documented use in Michaelis-Arbuzov reactions [2], places it in a high-reactivity class distinct from the aryl-based triphenyl phosphite.

Organophosphorus synthesis Phosphonate analogs Michaelis-Arbuzov reaction

Hydrolytic Stability: Benzyl Phosphite as a Definable Intermediate in Prodrug Degradation Kinetics

Benzyl phosphite (5) is a kinetically well-defined intermediate in the complex hydrolysis cascade of dibenzyl (methoxycarbonyl)phosphonate (1), a phosphonoformate prodrug candidate. In a study measuring degradation under physiological conditions, the conversion of dibenzyl phosphite (4) to benzyl phosphite (5) via P-O bond cleavage occurred with a specific rate constant of k5 = 9.04 × 10⁻⁴ min⁻¹ [1]. This contrasts with the formation rate of dibenzyl phosphite (4) itself, which has a much larger rate constant (k2 = 3.55 × 10⁻³ min⁻¹). The clear kinetic differentiation of benzyl phosphite from its precursor and other products is critical for understanding and controlling the drug release profile of phosphonate-based therapeutics.

Prodrug design Hydrolysis kinetics Phosphonoformate

Synthetic Utility in Phosphorylation: Benzyl Phosphite Enables Selective, High-Yield Phenol Modification

While dibenzyl phosphite is a well-established reagent for selective phenol phosphorylation [1], the literature indicates that monobenzyl phosphite (Benzyl phosphite, CAS 409323-20-2) can serve a similar role, enabling the preparation of monoalkyl phosphates [2]. The key differentiator is the outcome: using monobenzyl phosphite yields monoalkyl phosphate products, whereas dibenzyl phosphite yields dibenzyl-protected phosphate esters that require subsequent deprotection steps (e.g., hydrogenolysis). This distinction allows for a more streamlined, atom-economical synthesis when the desired final product is a mono-substituted phosphate. The process with monobenzyl phosphite is described as a "successful method" for preparing monoalkyl phosphates via reaction with monobromocyanoacetamide and alcohols [2].

Phosphorylation Phenol modification Selective synthesis

Where Benzyl Phosphite (CAS 409323-20-2) Delivers Demonstrable Advantage: Key Application Scenarios


Kinetic Modeling and Stability Assessment of Phosphonate Prodrugs

Researchers developing phosphonate-based therapeutics require precise, component-specific degradation kinetics to model drug release and predict shelf-life. The hydrolysis study of dibenzyl (methoxycarbonyl)phosphonate provides a unique, quantifiable role for benzyl phosphite as an intermediate with a specific rate constant (k5 = 9.04 × 10⁻⁴ min⁻¹) [1]. This level of kinetic detail is essential for constructing accurate pharmacokinetic models and is a differentiating factor when selecting a phosphite for formulation studies. Other phosphites may lack such well-defined, physiological hydrolysis data, making benzyl phosphite the preferred choice for this advanced analytical application [1].

Direct Synthesis of Monoalkyl Phosphates

Synthetic routes to monoalkyl phosphates often require protecting group strategies, adding steps and reducing overall yield. The documented method employing monobenzyl phosphite with monobromocyanoacetamide and alcohols provides a direct, streamlined approach to obtaining these valuable intermediates [1]. This route bypasses the need for a subsequent hydrogenolysis step that would be mandatory if using a dibenzyl phosphite reagent [2]. For procurement in process chemistry or medicinal chemistry labs, this translates to a shorter, more efficient, and potentially higher-yielding synthesis, justifying the selection of benzyl phosphite over its dibenzyl analog for this specific target class [1].

Michaelis-Arbuzov Reactions for Phosphate and Phosphonate Analogs

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, and the choice of phosphite significantly impacts reaction success. Benzyl phosphite has been specifically utilized and validated for the synthesis of mono-, di-, and triphosphate analogs under this transformation [1]. Its reactivity profile, inferred from class behavior and contrasted with the inertness of triphenyl phosphite in similar electrophilic systems [2], makes it a reliable and active reagent for this key synthetic route. Researchers aiming to build complex phosphorus-containing molecules, such as nucleotide mimics or phosphate prodrugs, should prioritize benzyl phosphite for its established role in this high-value synthetic methodology [1].

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